Di-p-tolylphosphine

Description

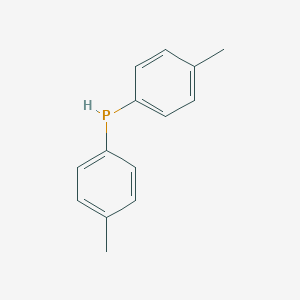

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSCGNXXNRAXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)PC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400514 | |

| Record name | Di-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-60-3 | |

| Record name | Di-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Di-p-tolylphosphine (CAS No. 1017-60-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Di-p-tolylphosphine, a crucial organophosphorus compound utilized as a ligand in catalysis and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates a key catalytic cycle. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the effective application of this compound.

Introduction

This compound is a secondary phosphine characterized by the presence of two para-tolyl groups attached to a phosphorus atom. Its electron-donating tolyl groups and steric bulk make it an effective ligand for various transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The stability and reactivity of the metal complexes formed with this compound are central to its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, storage, and application in experimental settings.

Table 1: Quantitative Data for this compound

| Property | Value |

| CAS Number | 1017-60-3[1] |

| Molecular Formula | C₁₄H₁₅P[1] |

| Molecular Weight | 214.25 g/mol [1] |

| Boiling Point | 122-124 °C (at 2 Torr) |

| Appearance | Colorless to pale yellow liquid or solid |

| 31P NMR | Spectral data available in public databases[2] |

| Solubility | Soluble in most organic solvents; insoluble in water. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application as a ligand in a Suzuki-Miyaura cross-coupling reaction. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Grignard reaction.

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dichlorophenylphosphine

-

Iodine (as initiator)

-

Schlenk line and oven-dried glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a crystal of iodine to initiate the reaction.

-

Slowly add a solution of p-bromotoluene in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction mixture should become warm and cloudy, indicating the formation of the Grignard reagent (p-tolylmagnesium bromide).

-

Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Dichlorophenylphosphine: Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Base (e.g., potassium carbonate, potassium phosphate)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Schlenk tube and oven-dried glassware

-

Magnetic stirrer and heating plate

Procedure:

-

In a Schlenk tube, add palladium(II) acetate and this compound under an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl halide, arylboronic acid, and the base to the Schlenk tube.

-

Add the solvent to the reaction mixture.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key aspects of the chemistry of this compound.

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to Di-p-tolylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylphosphine is an organophosphorus compound that has garnered significant interest within the scientific community, particularly for its role as a versatile ligand in transition metal catalysis. Its unique electronic and steric properties make it a valuable tool in synthetic organic chemistry, enabling a variety of chemical transformations crucial for the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.

Physicochemical Properties

This compound, with the chemical formula C14H15P, is a secondary phosphine characterized by the presence of two tolyl groups attached to a phosphorus atom. The molecular structure of this compound contributes to its specific reactivity and coordination chemistry. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 214.24 g/mol | [1] |

| Chemical Formula | C14H15P | [1] |

| IUPAC Name | bis(4-methylphenyl)phosphane | [1] |

| CAS Number | 1017-60-3 | [1] |

| Exact Mass | 214.091137476 Da | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of a di-p-tolyl-substituted phosphorus halide with a reducing agent. A general experimental protocol for the synthesis of tertiary phosphines, which can be adapted for this compound, is outlined below. This protocol is based on the reaction of a chlorophosphine with an organometallic reagent.

Synthesis of this compound from Di-p-tolylchlorophosphine

Materials:

-

Di-p-tolylchlorophosphine

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A Schlenk flask is charged with di-p-tolylchlorophosphine under an inert atmosphere. Anhydrous solvent (diethyl ether or THF) is added to dissolve the starting material.

-

Reduction: The solution is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH4 in the same anhydrous solvent) is added dropwise with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride, while maintaining a low temperature.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent. The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield pure this compound.

Applications in Catalysis

This compound is widely employed as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The steric bulk and electron-donating properties of the this compound ligand play a crucial role in the efficiency and selectivity of the catalytic cycle.

Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, where this compound (L) is used as a ligand.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Workflow Description:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by this compound ligands (L), reacts with an aryl halide (R1-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (R2-B(OR)2), activated by a base, transfers the R2 group to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups (R1 and R2) on the palladium center are coupled and eliminated from the metal, forming the desired product (R1-R2) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a key ancillary ligand in the field of catalysis, offering a balance of steric and electronic properties that facilitate a wide range of important chemical transformations. Understanding its fundamental properties and the protocols for its synthesis and application is essential for researchers and professionals engaged in synthetic chemistry and drug development. The continued exploration of phosphine ligands like this compound will undoubtedly lead to the discovery of even more efficient and selective catalytic systems.

References

Di-p-tolylphosphine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Di-p-tolylphosphine (CAS No. 1017-60-3), a significant organophosphorus compound utilized in various chemical syntheses and as a ligand in catalysis. This document collates available data on its physical characteristics, spectroscopic signature, and safe handling protocols, presenting them in a structured format for ease of reference and application in research and development.

Core Physical Properties

This compound, with the chemical formula C₁₄H₁₅P, is a compound that can exist as a colorless to pale yellow liquid or a solid.[1] Its pyrophoric nature, spontaneously igniting upon exposure to air, necessitates handling under an inert atmosphere.[2]

| Property | Value | Source(s) |

| CAS Number | 1017-60-3 | [3][4] |

| Molecular Formula | C₁₄H₁₅P | [3][4] |

| Molecular Weight | 214.24 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 122-124 °C at 2 Torr | [3] |

| Calculated XLogP3-AA | 3.8 | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: As a phosphine, this compound will exhibit a characteristic chemical shift in the ³¹P NMR spectrum.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the tolyl groups and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the methyl carbons and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H bonds in the aromatic and methyl groups, as well as P-C stretching vibrations.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of this compound, with the molecular ion peak expected at m/z 214.24.

Experimental Protocols

Due to the air-sensitive nature of this compound, all experimental procedures must be conducted under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.

Synthesis of this compound

A general approach to synthesizing diarylphosphines involves the reaction of a Grignard reagent with a dichlorophosphine. The following is a representative, though not explicitly detailed for this specific compound, synthetic strategy:

Reaction Scheme:

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Dichlorophosphine source (e.g., phenyldichlorophosphine as a starting point for a related synthesis)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line glassware

Procedure Outline:

-

Grignard Reagent Formation: Prepare the p-tolylmagnesium bromide Grignard reagent by reacting 4-bromotoluene with magnesium turnings in anhydrous ether or THF under an inert atmosphere.

-

Phosphination: Slowly add the dichlorophosphine source to the freshly prepared Grignard reagent at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with a saturated ammonium chloride solution. The organic layer is then separated, dried, and the solvent removed under vacuum. The resulting crude this compound is then purified, for example by vacuum distillation.

Determination of Physical Properties

Standard methods for determining physical properties must be adapted for air-sensitive compounds.

Melting Point Determination: For solid samples, the melting point can be determined using a standard melting point apparatus. The capillary tube should be filled and sealed under an inert atmosphere in a glovebox to prevent oxidation of the sample.

Boiling Point Determination: The boiling point at reduced pressure can be determined by vacuum distillation. The apparatus should be assembled and purged with an inert gas before heating.

Solubility Determination: The solubility in various organic solvents can be determined by adding a known mass of this compound to a known volume of solvent under an inert atmosphere until saturation is reached. The concentration of the saturated solution can then be determined using techniques like ³¹P NMR spectroscopy.

Safety and Handling

This compound is classified as a pyrophoric substance and may ignite spontaneously on contact with air.[2] It is crucial to handle this compound under a strict inert atmosphere (nitrogen or argon) at all times.[2] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood. In case of spills, the area should be blanketed with an inert absorbent material.

Logical Workflow for Handling Air-Sensitive Phosphines

The following diagram illustrates a decision-making process for the safe and effective handling of air-sensitive phosphines like this compound.

Caption: Decision flowchart for selecting the appropriate experimental setup.

References

An In-Depth Technical Guide to the Synthesis of Di-p-tolylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic protocols for di-p-tolylphosphine, a key organophosphorus ligand in catalysis and organic synthesis. The document details two principal methodologies: the Grignard reaction pathway and the reduction of this compound oxide. Included are detailed experimental procedures, tabulated quantitative data for comparative analysis, and visual diagrams of the synthetic workflows.

Introduction

This compound is a crucial organophosphorus compound widely utilized as a ligand in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its steric and electronic properties, influenced by the two p-tolyl groups, play a significant role in the stability and reactivity of the catalytic species. This guide outlines the most common and effective laboratory-scale methods for its synthesis.

Synthetic Pathways

Two primary routes for the synthesis of this compound are presented:

-

Method A: Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a phosphorus electrophile.

-

Method B: Reduction of this compound Oxide: This method involves the deoxygenation of the corresponding phosphine oxide, which can be a more accessible starting material or an oxidation byproduct that can be recycled.

Visualization of Synthetic Pathways

The logical flow of the two primary synthetic routes is depicted below.

Caption: Overview of the Grignard and Reduction pathways for this compound synthesis.

Experimental Protocols

Method A: Grignard Reaction Synthesis

This protocol is adapted from established methods for the synthesis of triarylphosphines via Grignard reagents.[1]

Step 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

References

An In-depth Technical Guide to the Synthesis of Di-p-tolylphosphine and its Role in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of di-p-tolylphosphine, a crucial phosphine ligand in modern organic chemistry. This document details established synthetic methodologies, purification techniques, and analytical characterization. Furthermore, it explores the pivotal role of this compound as a ligand in transition metal catalysis, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound [(4-CH₃C₆H₄)₂PH] is an organophosphorus compound that has garnered significant attention as a ligand in catalysis. Its unique electronic and steric properties, imparted by the electron-donating p-tolyl groups, make it an effective ligand for stabilizing metal centers and promoting a variety of catalytic transformations. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug development, providing detailed protocols and data to support their work.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most common and effective methods are the reaction of a Grignard reagent with a phosphorus halide and the reduction of the corresponding phosphine oxide.

Synthesis via Grignard Reaction

This is a widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a p-tolyl Grignard reagent with a phosphorus halide, typically phosphorus trichloride or a dichlorophosphine.

Reaction Scheme:

An alternative one-pot synthesis can be envisioned where the Grignard reagent is reacted with phosphorus trichloride in a controlled stoichiometry to favor the formation of di-p-tolyldichlorophosphine, which is then reduced in situ.

Experimental Protocol:

A detailed experimental protocol for the synthesis of tri(o-tolyl)phosphine, which can be adapted for this compound, involves the reaction of the corresponding Grignard reagent with phosphorus trichloride. The resulting crude product is then purified by recrystallization from ethanol to yield the desired phosphine.

Representative Experimental Protocol (Adapted from related syntheses):

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃) or Di-p-tolylchlorophosphine

-

Lithium aluminum hydride (LiAlH₄) (for reduction step if starting from the chlorophosphine)

-

Anhydrous solvent for reaction (e.g., diethyl ether, THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Solvent for purification (e.g., ethanol, hexanes)

Procedure:

-

Preparation of p-tolylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Phosphorus Halide: The Grignard solution is cooled to 0 °C. A solution of the phosphorus halide (e.g., di-p-tolylchlorophosphine) in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexanes.

Synthesis via Reduction of this compound Oxide

An alternative and often high-yielding method is the reduction of this compound oxide. This precursor is generally more stable and easier to handle than the corresponding phosphine. Various reducing agents can be employed for this transformation.

Reaction Scheme:

Experimental Protocol:

A general and efficient method for the reduction of phosphine oxides involves the use of a silane reducing agent, such as trichlorosilane, in the presence of a base.

Representative Experimental Protocol (Adapted from related syntheses):

Materials:

-

This compound oxide

-

Trichlorosilane (HSiCl₃)

-

Triethylamine (NEt₃) or other suitable base

-

Anhydrous toluene or other high-boiling aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvent for purification (e.g., ethanol, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, this compound oxide and anhydrous toluene are placed.

-

Addition of Reagents: Triethylamine is added to the suspension. The mixture is then cooled to 0 °C, and trichlorosilane is added dropwise with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: After completion, the reaction mixture is cooled to room temperature and cautiously quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or recrystallization.

Data Presentation

Quantitative data for this compound and its oxide precursor are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties

| Property | This compound | This compound Oxide |

| CAS Number | 1017-60-3[1][2][3][4][5] | 2409-61-2 |

| Molecular Formula | C₁₄H₁₅P[1][3][5] | C₁₄H₁₅OP |

| Molecular Weight | 214.24 g/mol [1][3][5] | 230.25 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[2] | White crystalline solid |

| Boiling Point | 122-124 °C @ 2 Torr[1] | 400 °C (decomposes) |

| Melting Point | Not reported | 96 °C |

| Purity | 95-99% (commercial)[1][4] | ≥95% (commercial) |

Table 2: Spectroscopic Data (Predicted based on analogous compounds)

| Spectroscopic Data | This compound (Predicted) | Reference Compound and Data |

| ¹H NMR (CDCl₃, δ) | ~7.2-7.0 (m, 8H, Ar-H), ~4.5 (d, 1H, P-H), ~2.3 (s, 6H, CH₃) | Diphenyl(p-tolyl)phosphine shows aromatic protons in the range of 7.3-7.0 ppm and a methyl singlet at 2.35 ppm. |

| ¹³C NMR (CDCl₃, δ) | ~138 (d), ~134 (d), ~129 (d), ~128 (d), ~21 (s) | Tri-p-tolylphosphine shows aromatic carbons between 139-129 ppm and a methyl carbon at 21.7 ppm. |

| ³¹P NMR (CDCl₃, δ) | ~ -10 to -40 ppm | The ³¹P NMR chemical shift for secondary phosphines typically appears in the upfield region. For example, diphenylphosphine has a chemical shift of -41 ppm. |

Mandatory Visualization

Synthesis Workflow

The general workflow for the synthesis of this compound via the Grignard reaction is depicted below.

Caption: Workflow for the synthesis of this compound.

Application in Catalysis: Suzuki-Miyaura Coupling

This compound is a valuable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[6][7][8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and application of this compound. The synthetic protocols, though based on analogous procedures, offer a solid foundation for the laboratory preparation of this important ligand. The provided data and visualizations are intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, aiding in the design and execution of synthetic routes that employ this versatile phosphine ligand. Further research to establish definitive spectroscopic data and optimized reaction yields for the synthesis of this compound is encouraged.

References

- 1. 1017-60-3[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 2. CAS 1017-60-3: this compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound , 95% , 1017-60-3 - CookeChem [cookechem.com]

- 5. This compound | C14H15P | CID 4187661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

Di-p-tolylphosphine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for di-p-tolylphosphine. Due to the limited availability of direct stability studies on this compound, this document extrapolates data from its oxide and structurally related phosphine compounds to provide the most comprehensive guidance.

Core Concepts: Understanding the Instability of this compound

This compound [(4-CH₃C₆H₄)₂PH] is a secondary phosphine that is susceptible to oxidation. The primary degradation pathway is the oxidation of the phosphorus (III) center to a phosphorus (V) center, forming this compound oxide. This reactivity is a key consideration for its handling and storage. The stability of this compound is influenced by several factors, including:

-

Atmosphere: The presence of oxygen will facilitate oxidation.

-

Temperature: Higher temperatures can accelerate the rate of degradation.

-

Light: Exposure to light can potentially promote photo-oxidation.

-

Moisture: While less reactive than with oxygen, prolonged exposure to moisture should be avoided.

Quantitative Data Summary

The following tables summarize the available physical and chemical property data for this compound and its common degradation product, this compound oxide.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅P |

| Molecular Weight | 214.24 g/mol |

| Appearance | Solid (presumed) |

| Solubility | Soluble in organic solvents |

Table 2: Physical and Chemical Properties of this compound Oxide

| Property | Value |

| Molecular Formula | C₁₄H₁₅OP |

| Molecular Weight | 230.25 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 96 °C |

| Storage | 4°C, protect from light, stored under nitrogen[1] |

Table 3: Recommended Storage and Handling Conditions for Related Arylphosphines

| Compound | Storage Temperature | Atmosphere | Incompatibilities |

| Tri(o-tolyl)phosphine | Store below +30°C | Inert atmosphere | Strong oxidizing agents |

| Tri(p-tolyl)phosphine | Room Temperature | Inert atmosphere | Strong oxidizing agents |

Experimental Protocols: General Handling of Air-Sensitive Phosphines

Protocol 1: Inert Atmosphere Handling

-

Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

-

Inerting: The container of this compound should be allowed to reach room temperature before opening. The container should be opened under a positive pressure of inert gas.

-

Manipulation: All transfers and manipulations of this compound should be carried out using Schlenk line techniques or within a glovebox.

-

Solvents: Solvents used to prepare solutions of this compound should be thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.

Protocol 2: Storage

-

Primary Container: Store this compound in its original, tightly sealed container.

-

Secondary Containment: Place the primary container within a secondary container, such as a desiccator or a sealed bag, that has been purged with an inert gas.

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.

-

Light: Protect from light by storing in an opaque container or in a dark location.

Visualization of Stability and Storage Logic

The following diagram illustrates the key factors influencing the stability of this compound and the corresponding recommended storage conditions to mitigate degradation.

Caption: Logical workflow for ensuring this compound stability.

Conclusion

While this compound is a valuable reagent in research and development, its inherent sensitivity to atmospheric oxygen necessitates careful handling and storage. By adhering to the principles of inert atmosphere techniques, maintaining cool and dark storage conditions, and using tightly sealed containers, the shelf-life and purity of this compound can be effectively preserved. For critical applications, it is recommended to verify the purity of the phosphine prior to use, particularly if it has been stored for an extended period.

References

Di-p-tolylphosphine: A Technical Guide to Air and Moisture Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-p-tolylphosphine [(CH₃C₆H₄)₂PH] is a secondary phosphine widely utilized as a ligand in transition metal catalysis and as a precursor in the synthesis of more complex organophosphorus compounds. Its efficacy in these applications is intrinsically linked to the trivalent state of its phosphorus atom. However, like most secondary phosphines, this compound is susceptible to reaction with atmospheric oxygen and moisture, which can alter its chemical structure and compromise its performance. This technical guide provides an in-depth analysis of the air and moisture sensitivity of this compound, offering a summary of its reactivity, recommended handling protocols, and a discussion of its degradation products. While direct quantitative kinetic data for this compound is not extensively documented in publicly available literature, this guide infers its stability characteristics from established principles of phosphine chemistry and data from analogous compounds.

Introduction to this compound

This compound is an organophosphorus compound featuring a phosphorus atom bonded to two p-tolyl groups and one hydrogen atom. The phosphorus atom possesses a lone pair of electrons, which is fundamental to its role as a nucleophile and a ligand for transition metals. The electronic properties of the p-tolyl groups influence the electron density at the phosphorus center, thereby modulating its reactivity and coordinating ability.

Sensitivity to Atmospheric Oxygen (Air)

Secondary phosphines are generally susceptible to oxidation by atmospheric oxygen. The lone pair of electrons on the phosphorus atom can react with molecular oxygen, leading to the formation of the corresponding phosphine oxide. For this compound, this reaction yields this compound oxide.

Reaction Pathway: Oxidation

The oxidation of this compound proceeds via the reaction of the phosphorus (III) center with oxygen to form a phosphorus (V) species.

-

Reactant: this compound [(CH₃C₆H₄)₂PH]

-

Oxidant: Atmospheric Oxygen (O₂)

-

Product: this compound oxide [(CH₃C₆H₄)₂P(O)H]

This transformation is generally irreversible under standard laboratory conditions. The resulting this compound oxide is a stable, white crystalline solid.[1] The formation of this oxide is detrimental to catalytic reactions where the phosphine is intended to act as a ligand, as the oxidized form has significantly different electronic and steric properties and is a poor ligand for most transition metals.

dot

Caption: Oxidation of this compound to this compound oxide.

Sensitivity to Moisture

The reactivity of this compound with water (hydrolysis) is less pronounced than its oxidation. However, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic catalysts, can potentially lead to degradation. The P-H bond in secondary phosphines has some hydridic character, but its reaction with water is generally slow.

It is important to note that for many applications, the primary concern is the exclusion of oxygen, and the measures taken to prevent oxidation (i.e., use of inert atmospheres) are also effective at excluding moisture.

Quantitative Data Summary

| Compound | Formula | Physical State | Melting Point (°C) | Air Sensitivity | Moisture Sensitivity |

| This compound | (CH₃C₆H₄)₂PH | Colorless liquid | N/A | High (inferred) | Moderate (inferred) |

| This compound oxide | (CH₃C₆H₄)₂P(O)H | White crystalline solid | 96 | Low | Low |

Experimental Protocols and Handling

Given the air-sensitive nature of this compound, stringent air-free techniques are mandatory to preserve its integrity. The following protocols are recommended.

Storage

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in a desiccator or a glovebox is recommended.

Handling: Glovebox vs. Schlenk Line

The choice between a glovebox and a Schlenk line depends on the scale of the experiment and the specific manipulations required.

-

Glovebox: Provides a controlled inert atmosphere for all manipulations, including weighing and transferring the reagent. This is the preferred method for handling solid phosphines and for preparing stock solutions.

-

Schlenk Line: A viable alternative for handling liquids and solutions. It allows for the manipulation of the reagent under an inert atmosphere using syringes and cannulas.

dot

Caption: Recommended workflow for handling this compound.

Experimental Protocol: General Procedure for Use in a Catalytic Reaction

This protocol outlines the general steps for using this compound in a reaction under an inert atmosphere using a Schlenk line.

-

Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

-

Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

-

Reagent Transfer:

-

If this compound is a liquid, it should be transferred using a gas-tight syringe that has been flushed with inert gas.

-

If it is a solid, it should be weighed and transferred in a glovebox. If a glovebox is not available, a rapid transfer under a positive flow of inert gas can be performed, although this carries a higher risk of partial oxidation.

-

-

Reaction Setup: The reaction vessel should be assembled and purged with an inert gas. The degassed solvent is then added via cannula or syringe. This compound is introduced, followed by other reagents.

-

Reaction Monitoring: The reaction should be maintained under a positive pressure of inert gas throughout its duration. This is typically achieved by connecting the reaction vessel to a bubbler.

Conclusion

This compound is a valuable reagent whose utility is contingent on maintaining its phosphorus (III) oxidation state. Based on the established principles of phosphine chemistry, it is highly sensitive to atmospheric oxygen and should be handled with appropriate air-free techniques. The primary degradation product is this compound oxide, the formation of which can be minimized through the stringent exclusion of air during storage and handling. Adherence to the protocols outlined in this guide will help ensure the integrity of this compound, leading to more reliable and reproducible results in research and development.

References

Commercial Sourcing and Application of Di-p-tolylphosphine in Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Di-p-tolylphosphine, a crucial phosphine ligand in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. This document offers a comparative summary of commercial suppliers, a detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction, and a visualization of the catalytic cycle.

Commercial Suppliers of this compound

Sourcing high-purity this compound is critical for reproducible and efficient catalytic reactions. The following table summarizes the offerings from various commercial suppliers. It is important to distinguish between this compound (CAS No. 1017-60-3) and its oxidized form, this compound oxide (CAS No. 2409-61-2), as their applications differ significantly.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Strem Chemicals | This compound, 99% | 1017-60-3 | 99% | 2g, 10g | $151.00 (2g), $599.00 (10g) |

| ChemicalBook | This compound | 1017-60-3 | N/A | N/A | $148 - $1367.98 |

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound and other tolylphosphine ligands are widely employed in palladium-catalyzed cross-coupling reactions due to their steric and electronic properties that influence the efficiency of the catalytic cycle. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a prominent application.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a tolylphosphine ligand. This protocol is based on established procedures for similar phosphine ligands and should be optimized for specific substrates.

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Tolylphosphine ligand (e.g., this compound)

-

Aryl halide (bromide or chloride)

-

Arylboronic acid

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the palladium source and the phosphine ligand (typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of anhydrous solvent. The mixture is stirred at room temperature for 15-30 minutes.

-

Reaction Setup: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Addition of Catalyst and Solvent: The pre-formed catalyst solution and additional anhydrous solvent are added to the reaction flask via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism involving a series of key steps. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating these transformations.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications, further optimization of reaction conditions is recommended.

Methodological & Application

Application Notes and Protocols for Di-p-tolylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Di-p-tolylphosphine as a ligand in various palladium-catalyzed cross-coupling reactions. This compound is a commercially available, air-stable phosphine ligand that serves as an effective ancillary ligand in numerous palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. Its electronic and steric properties contribute to the stability and reactivity of the palladium catalyst, making it a versatile tool in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Catalyst Preparation: Bis(this compound)palladium(II) Chloride

The pre-catalyst, Bis(this compound)palladium(II) chloride, can be readily synthesized from palladium(II) chloride and this compound. This stable complex can be used directly in cross-coupling reactions.

Experimental Protocol: Catalyst Synthesis

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Benzonitrile (or Acetonitrile)

-

Ethanol

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard Schlenk line glassware

Procedure:

-

To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).

-

Add this compound (2.1 equivalents, 11.8 mmol).

-

Add benzonitrile (30 mL).

-

Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.

-

Heat the mixture to 100 °C and stir until all solids have dissolved.

-

Allow the reaction mixture to cool slowly to room temperature, during which a precipitate should form.

-

Continue stirring the mixture at room temperature overnight to ensure complete precipitation.

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the yellow solid product under vacuum to a constant weight.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides. The use of this compound can facilitate the coupling of a wide range of substrates.

Logical Workflow for Suzuki-Miyaura Coupling

Application Notes and Protocols for Di-p-tolylphosphine in Buchwald-Hartwig Amination Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of di-p-tolylphosphine as a ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. While this compound is a less commonly used first-generation triarylphosphine ligand, it remains a foundational component in the historical development of C-N cross-coupling chemistry. These protocols are designed to serve as a practical guide for researchers employing similar triarylphosphine ligands for the synthesis of aryl amines.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of aryl amines, which are crucial intermediates in the pharmaceutical and materials science industries.[1] The choice of phosphine ligand is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of the reaction. This compound, a triarylphosphine, belongs to the first generation of ligands used in these reactions. While often superseded by more sterically hindered and electron-rich biarylphosphine ligands, this compound and its analogs can be effective for certain substrate combinations and serve as a cost-effective option for specific applications.

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds through a palladium-catalyzed cycle. The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination using a triarylphosphine ligand system. The data is based on the coupling of various aryl halides with a range of amines.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Aniline | Pd(OAc)₂ / this compound | NaOtBu | Toluene | 100-110 | 12-24 | ~95% |

| Bromobenzene | Morpholine | Pd₂(dba)₃ / this compound | NaOtBu | Toluene | 100 | 18 | ~92% |

| 4-Chlorotoluene | n-Hexylamine | Pd(OAc)₂ / this compound | K₃PO₄ | Dioxane | 110 | 24 | ~85% |

| 1-Bromo-4-methoxybenzene | Diphenylamine | Pd(OAc)₂ / this compound | Cs₂CO₃ | Toluene | 100 | 20 | ~90% |

Note: The yields are representative and can vary based on the specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Amine

This protocol details the coupling of 4-bromotoluene with aniline using this compound as the ligand.

Materials and Reagents:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

4-Bromotoluene

-

Aniline

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating

Procedure:

-

Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: To the flask, add Pd(OAc)₂ (1-2 mol%), this compound (1.5-3 mol%), and NaOtBu (1.4 equivalents).

-

Solvent and Substrates: Add anhydrous toluene to the flask, followed by 4-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-phenyl-p-toluidine.

-

Protocol 2: Amination of an Aryl Chloride with a Secondary Amine

This protocol describes the coupling of 4-chlorotoluene with morpholine.

Materials and Reagents:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

4-Chlorotoluene

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

Inert Atmosphere: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%) and this compound (2-4 mol%) to a dry Schlenk flask.

-

Reagent Addition: Add NaOtBu (1.5 equivalents) to the flask.

-

Solvent and Substrates: Add anhydrous toluene, followed by 4-chlorotoluene (1.0 equivalent) and morpholine (1.2 equivalents).

-

Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Heck Coupling with Di-p-tolylphosphine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the Mizoroki-Heck coupling reaction utilizing di-p-tolylphosphine as a ligand. This document includes detailed experimental protocols, a summary of reaction parameters, and a discussion of the catalytic cycle, tailored for professionals in chemical research and pharmaceutical development.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical compounds. The choice of phosphine ligand is critical in the Heck reaction, as it influences the catalyst's stability, activity, and selectivity. This compound, a monodentate phosphine ligand, offers a balance of steric and electronic properties that can be advantageous in various Heck coupling scenarios.

Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) complex.

-

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond.

-

β-Hydride Elimination: A β-hydride elimination from the resulting palladium-alkyl intermediate forms the substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of HX, a process facilitated by a base.

Reaction Parameters and Data Presentation

The efficiency and outcome of the Heck coupling are highly dependent on several factors. Below is a summary of typical conditions and reported yields for reactions that, while not exclusively using this compound, employ closely related triarylphosphines, providing a strong predictive framework.

Table 1: General Reaction Conditions for Heck Coupling with Triarylphosphine Ligands

| Parameter | Typical Range/Examples | Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Pd(OAc)₂ is a common and effective precursor. |

| Ligand | This compound, P(o-tol)₃, PPh₃ | Ligand-to-palladium ratio is typically 2:1 to 4:1. |

| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | The choice of base can significantly impact yield and reaction rate.[2] |

| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | Polar aprotic solvents are commonly used.[3] |

| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive substrates.[2] |

| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are desirable for process efficiency. |

Table 2: Comparative Yields for Heck Coupling of Aryl Halides with Alkenes using Triarylphosphine Ligands

| Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromophenol | Styrene | Tri(o-tolyl)phosphine | Et₃N | Et₃N | 100 | 57 |

| 4-Bromotoluene | Styrene | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | High |

| Iodobenzene | n-Butyl acrylate | P(p-tol)₃ | K₂CO₃ | DMAc | - | Excellent |

| 4-Bromoacetophenone | Styrene | - | K₂CO₃ | DMF/H₂O | 80 | 95 |

| 4-Bromoanisole | Styrene | - | Cs₂CO₃ | Dioxane | 80 | 90 |

Note: Data is compiled from various sources and serves as a general guide. Specific yields will vary based on precise reaction conditions and substrate purity.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a Heck coupling reaction using a palladium catalyst with a triarylphosphine ligand, which can be adapted for this compound.

Protocol 1: Heck Coupling of 4-Bromophenol with Styrene

This protocol is adapted from a procedure using tri(o-tolyl)phosphine, a close structural analog of this compound.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

This compound

-

4-Bromophenol

-

Styrene

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., DMF or Dioxane)

-

Standard Schlenk line glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

-

Reagent Addition: Add 4-bromophenol (1.0 equivalent) and the solvent. Stir the mixture until all solids are dissolved.

-

Alkene and Base Addition: Add styrene (1.1 - 1.5 equivalents) and triethylamine (2.0 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The Mizoroki-Heck reaction is a versatile and indispensable tool in modern organic synthesis. The use of this compound as a ligand in palladium-catalyzed Heck couplings offers a reliable method for the formation of carbon-carbon bonds. The reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, must be carefully optimized for each specific substrate combination to achieve high yields and selectivity. The protocols and data presented in these application notes serve as a valuable starting point for researchers and professionals in the field of chemical and pharmaceutical development.

References

Application Notes and Protocols: Preparation and Application of Di-p-tolylphosphine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylphosphine is a versatile organophosphorus ligand utilized in the synthesis of a wide array of transition metal complexes. The electronic and steric properties imparted by the two p-tolyl groups make these complexes valuable catalysts in organic synthesis and promising candidates for therapeutic applications. This document provides detailed protocols for the preparation of palladium, rhodium, and gold complexes of this compound, along with their applications in catalysis and drug development.

I. Palladium(II) Complexes with this compound

Palladium complexes bearing phosphine ligands are cornerstone catalysts for cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. This compound serves as an effective ligand in these systems, influencing the stability and catalytic activity of the palladium center.

Experimental Protocol: Synthesis of Bis(this compound)palladium(II) Chloride

This protocol details the synthesis of a common palladium(II) phosphine complex, Bis(this compound)palladium(II) chloride.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Benzonitrile (or Acetonitrile)

-

Ethanol

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard Schlenk line glassware

-

Magnetic stir bar and stirrer/hotplate

Procedure:

-

To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).

-

Add this compound (2.65 g, 11.8 mmol, 2.1 equivalents).

-

Add benzonitrile (30 mL).

-

Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.

-

Heat the mixture to 100°C with stirring until all solids have dissolved, resulting in a clear, orange-red solution.

-

Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.

-

Continue stirring the mixture at room temperature overnight to ensure complete precipitation.

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the yellow solid product under vacuum to a constant weight.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Bis(this compound)palladium(II) Chloride.

Quantitative Data for Palladium(II)-Di-p-tolylphosphine Complexes

| Complex | Yield (%) | ³¹P NMR (δ, ppm) | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) |

| trans-[PdCl₂(P(p-tolyl)₂H)₂] | >90 | ~35-45 | ~2.33 | ~2.29 |

| cis-[PdCl₂(P(p-tolyl)₂H)₂] | Variable | ~15-25 | ~2.25 | ~2.37 |

Note: Data is representative and may vary based on specific reaction conditions and instrumentation.

II. Rhodium(I) Complexes with this compound

Rhodium-phosphine complexes are pivotal in various catalytic transformations, including hydrogenation, hydroformylation, and C-H activation. The electronic and steric profile of this compound can be tuned to optimize the performance of rhodium-based catalysts.

Experimental Protocol: Synthesis of trans-Carbonyl(chloro)bis(this compound)rhodium(I)

This protocol is adapted from the synthesis of related rhodium-phosphine complexes.[1]

Materials:

-

Wilkinson's catalyst (RhCl(PPh₃)₃)

-

This compound

-

Carbon monoxide (CO) gas

-

Toluene, degassed

-

Standard Schlenk line glassware

-

Magnetic stir bar and stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst in degassed toluene.

-

Add a stoichiometric amount of this compound to the solution.

-

Bubble carbon monoxide gas through the solution with vigorous stirring at room temperature.

-

The reaction progress can be monitored by the color change to a bright yellow solution.

-

Once the reaction is complete, the product can be precipitated by the addition of a non-polar solvent like hexane.

-

The resulting yellow solid is collected by filtration, washed with hexane, and dried under vacuum.

Quantitative Data for a Representative Rhodium(I)-Di-p-tolylphosphine Complex

| Complex | Yield (%) | ³¹P NMR (δ, ppm) | ¹J(Rh-P) (Hz) | Key IR Bands (cm⁻¹) |

| trans-[RhCl(CO)(P(p-tolyl)₂H)₂] | High | ~30-40 | ~120-130 | ν(CO) ~1960-1980 |

Note: Data is representative and may vary based on specific reaction conditions and instrumentation.

III. Gold(I) Complexes with this compound

Gold(I)-phosphine complexes have emerged as a significant class of therapeutic agents, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key cellular enzymes, leading to apoptosis in cancer cells.

Experimental Protocol: Synthesis of Chloro(this compound)gold(I)

This protocol is based on the general synthesis of chloro(phosphine)gold(I) complexes.[2]

Materials:

-

(Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl) or Chloroauric acid (HAuCl₄)

-

This compound

-

Dichloromethane or Ethanol

-

Standard laboratory glassware

Procedure using (Me₂S)AuCl:

-

Dissolve (Dimethyl sulfide)gold(I) chloride in dichloromethane.

-

Add a solution of one equivalent of this compound in dichloromethane dropwise with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Procedure using HAuCl₄:

-

Dissolve chloroauric acid in ethanol.

-

Add two equivalents of this compound in ethanol. The phosphine acts as both a ligand and a reducing agent.

-

Stir the mixture at room temperature. The product will precipitate as a colorless solid.

-

Collect the solid by filtration, wash with ethanol, and dry under vacuum.

Quantitative Data for a Representative Gold(I)-Di-p-tolylphosphine Complex

| Complex | Yield (%) | ³¹P NMR (δ, ppm) | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) |

| [AuCl(P(p-tolyl)₂H)] | High | ~30-35 | ~2.23 | ~2.28 |

Note: Data is representative and may vary based on specific reaction conditions and instrumentation.

IV. Applications in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Coupling

This compound-ligated palladium complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.

General Protocol for Suzuki-Miyaura Coupling:

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Bis(this compound)palladium(II) chloride, 0.5-2 mol%).

-

Add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture).

-

Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a temperature ranging from room temperature to reflux.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Performance Data in Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |

| 4-Bromotoluene | Phenylboronic acid | 0.1 | Up to 990 | High |

| 4-Chloroacetophenone | Phenylboronic acid | 1.0 | Up to 99 | Moderate |

| Sterically hindered aryl bromides | Various | 0.000001-0.02 | Up to 10⁸ | Very High |

Note: TON and TOF are highly dependent on the specific substrates, ligand, base, solvent, and temperature. The data presented is illustrative of the high activity that can be achieved with related bulky phosphine ligands.[3]

V. Applications in Drug Development: Anticancer Activity of Gold-Phosphine Complexes

Gold(I)-phosphine complexes, including those with this compound, have shown significant promise as anticancer agents. Their primary mechanism of action involves the inhibition of the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells.[3][4][5]

Signaling Pathway of Apoptosis Induced by Gold-Di-p-tolylphosphine Complexes

Gold(I)-phosphine complexes can selectively target and inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[3][4][5] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway. This involves the activation of initiator caspase-9, which then activates executioner caspase-3, ultimately leading to programmed cell death.[6][7][8]

Caption: Mechanism of apoptosis induction by Gold(I)-Di-p-tolylphosphine complexes.

Conclusion

This compound is a valuable ligand in the synthesis of palladium, rhodium, and gold complexes with significant applications in catalysis and medicine. The protocols and data presented herein provide a comprehensive resource for researchers in organic synthesis and drug development, facilitating the preparation and utilization of these important organometallic compounds. The unique properties of this compound-metal complexes continue to be an active area of research, with potential for the development of more efficient catalysts and novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined Effect of Caspase-Dependent and Caspase-Independent Apoptosis in the Anticancer Activity of Gold Complexes with Phosphine and Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined Effect of Caspase-Dependent and Caspase-Independent Apoptosis in the Anticancer Activity of Gold Complexes with Phosphine and Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Catalytic Use of Di-p-tolylphosphine Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic activity of di-p-tolylphosphine complexes in key organic transformations. This compound is a monodentate triarylphosphine ligand that finds application in various palladium- and rhodium-catalyzed reactions. Its electronic and steric properties, influenced by the electron-donating p-methyl groups, make it a valuable ligand for achieving high catalytic efficiency in cross-coupling and hydroformylation reactions.

Synthesis of Palladium(II) bis(this compound) Dichloride Complex

Application: This complex is a common and stable pre-catalyst for various palladium-catalyzed cross-coupling reactions.

Protocol: The synthesis of bis(this compound)palladium(II) dichloride can be adapted from established procedures for similar triarylphosphine complexes.[1][2]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Benzonitrile (or acetonitrile)

-

Ethanol

-

Diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

Procedure:

-

To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (1.0 mmol) and this compound (2.1 mmol).

-

Add 30 mL of benzonitrile to the flask.

-

Purge the flask with an inert gas (e.g., argon or nitrogen) for 20 minutes.

-

Heat the mixture to reflux with stirring until all the PdCl₂ has dissolved, resulting in a clear yellow-orange solution.

-

Allow the reaction mixture to cool slowly to room temperature, during which a precipitate should form. Continue stirring at room temperature overnight to ensure complete precipitation.

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the collected solid sequentially with small portions of cold ethanol and diethyl ether to remove unreacted starting materials and residual solvent.[1]

-

Dry the yellow solid product under vacuum to a constant weight.

Characterization: The product can be characterized by ¹H NMR, ³¹P NMR, and elemental analysis. The ¹H NMR spectrum is expected to show signals in the aromatic region and a singlet for the methyl protons.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes with tolylphosphine ligands have shown high efficiency in these reactions.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| 1 | P(o-tolyl)₂Ph | Pd(OAc)₂ (0.1) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >98 | 980 | 980 |

| 2 | P(o-tolyl)₂Ph | Pd₂(dba)₃ (0.05) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >98 | 1960 | 1960 |

| 3 | PPh₃ | Pd(OAc)₂ (0.1) | K₃PO₄ | Toluene/H₂O | 100 | 1 | 85 | 850 | 850 |

Data adapted from a study on P(o-tolyl)nPh3-n ligands, providing a close approximation for this compound performance.[3]

Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a palladium/di-p-tolylphosphine catalyst system.[4]

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

This compound (2-4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk tube or reaction vial

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

Add toluene and water to the reaction vessel via syringe.

-

Seal the vessel and heat the mixture to 100 °C with vigorous stirring for the desired time (typically 1-24 hours).

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Triarylphosphines like this compound were instrumental in the early development of this reaction.[5]

Quantitative Data for Buchwald-Hartwig Amination

While specific quantitative data for this compound in a comparative study is limited, the following table provides representative yields for the coupling of various aryl chlorides with different amines using advanced phosphine ligands, which indicates the general effectiveness of such reactions.

| Entry | Aryl Halide | Amine | Ligand | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | XPhos | 94 |

| 2 | 4-Chlorotoluene | Aniline | P(o-Tol)₃ | >95 (expected) |

| 3 | 2-Chlorotoluene | n-Hexylamine | BrettPhos | 92 |

Yields are based on typical results from literature for similar or more advanced phosphine ligands.[5][6]